(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Description
This compound is a pyrrolidine-2,3-dione derivative featuring a hydroxy(thiophen-2-yl)methylidene substituent at the 4-position and a 3,4,5-trimethoxyphenyl group at the 5-position. The dimethylaminoethyl side chain at the 1-position enhances solubility and may modulate receptor binding. Pyrrolidine-2,3-dione derivatives are recognized for their diverse pharmacological activities, including kinase inhibition and antiviral effects .
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-23(2)8-9-24-18(13-11-14(28-3)21(30-5)15(12-13)29-4)17(20(26)22(24)27)19(25)16-7-6-10-31-16/h6-7,10-12,18,26H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPOXFSREPVDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, thiophene-2-carbaldehyde, and N,N-dimethylethylenediamine. The key steps in the synthesis may involve:
Aldol Condensation: Combining 3,4,5-trimethoxybenzaldehyde with thiophene-2-carbaldehyde under basic conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization with N,N-dimethylethylenediamine to form the pyrrolidine-2,3-dione core.
Hydroxylation: Introduction of the hydroxy group to the thiophene ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the hydroxy(thiophen-2-yl)methylidene group can be reduced to form a saturated compound.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated hydroxy compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural motifs are shared with several classes of bioactive molecules. A comparative analysis is provided below:
Key Comparisons:
Core Scaffold and Bioactivity: The pyrrolidine-2,3-dione core is shared with kinase inhibitors described by Chen et al. (2006), which exhibit IC50 values in the low micromolar range . In contrast, piroxicam analogs () replace the dione core with an isoxicam scaffold but retain antiviral activity via integrase inhibition, suggesting divergent structure-activity relationships (SAR) .
Thiophene Functionality: The hydroxy(thiophen-2-yl)methylidene group distinguishes the compound from other pyrrolidine-2,3-dione derivatives. Thiophene rings are known to improve metabolic stability and π-π stacking in receptor binding .
Trimethoxyphenyl Group :
- The 3,4,5-trimethoxyphenyl moiety is associated with enhanced binding to tubulin and kinase ATP pockets in other drug candidates (e.g., combretastatin analogs). Its presence here may suggest antitubulin or kinase-targeted mechanisms, though experimental validation is needed .
Dimethylaminoethyl Side Chain: This substituent likely improves solubility relative to non-polar analogs, similar to the ethylenediamine side chains in doxorubicin derivatives. It may also engage in hydrogen bonding or ionic interactions with target proteins .
Biological Activity
The compound (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine backbone with various functional groups that contribute to its biological activity. The dimethylamino group is known for enhancing solubility and bioavailability, while the hydroxy and thiophenyl moieties may play critical roles in receptor interactions.
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene rings have shown promising results in scavenging free radicals and reducing oxidative stress. The presence of methoxy groups enhances electron donation capabilities, further improving antioxidant activity .
2. Anti-inflammatory Effects
Studies have demonstrated that related pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays revealed that certain analogs significantly reduced the production of prostaglandins, with IC50 values indicating potent anti-inflammatory effects .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
3. Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. For example, triazole derivatives have shown efficacy against various bacterial strains, suggesting that modifications to the pyrrolidine structure could yield compounds with enhanced antibacterial properties .
The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes within the body:
- Receptor Binding : The dimethylamino group likely facilitates binding to neurotransmitter receptors, potentially influencing mood and cognition.
- Enzyme Inhibition : The hydroxy group may participate in hydrogen bonding with active sites on enzymes such as COX, leading to decreased inflammatory responses.
Case Studies
Several case studies highlight the therapeutic potential of structurally related compounds:
- Case Study 1 : A derivative exhibiting similar structural characteristics was tested for its anti-inflammatory effects in a clinical trial involving patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers after treatment.
- Case Study 2 : Another study focused on a related compound's antioxidant properties in diabetic patients, demonstrating improved oxidative stress levels post-treatment.
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting with pyrrolidine-2,3-dione derivatives. A common approach includes:
- Step 1: Condensation of 3,4,5-trimethoxyphenylacetyl chloride with a thiophene-derived hydrazone to form the pyrrolidine-2,3-dione core.
- Step 2: Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Characterization: Intermediates are analyzed via H/C NMR (e.g., δ ~170 ppm for carbonyl groups) and mass spectrometry. Final purity is confirmed by HPLC (>95%) .
Q. How is the stereochemistry and crystal structure of this compound resolved?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the (4E)-configuration and spatial arrangement. For example:
- Crystals grown via slow evaporation in ethanol/acetonitrile mixtures yield diffraction-quality data.
- SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 ensuring accuracy. The thiophene and trimethoxyphenyl moieties exhibit π-π stacking interactions influencing stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Key methodological considerations include:
- Substituent variation: Systematically modifying the thiophene (e.g., halogenation) or trimethoxyphenyl (e.g., demethylation) groups to assess effects on target binding.
- Biological assays: Use dose-response curves (IC) in enzyme inhibition assays (e.g., tubulin polymerization) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .
- Data analysis: Multivariate regression models correlate structural features (e.g., logP, steric parameters) with activity .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions often arise from assay variability or impurities. Mitigation strategies:
- Reproducibility checks: Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) and independent labs.
- Analytical rigor: Use high-resolution LC-MS to confirm compound integrity (>99% purity) and rule out degradation products .
- Mechanistic studies: Employ fluorescence polarization or SPR to directly measure target binding affinity, bypassing cell-based variability .
Q. What computational methods are suitable for predicting target interactions?
Advanced workflows include:
- Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses with tubulin or kinases (PDB IDs: 1SA0, 3L8J). Focus on hydrogen bonding with the pyrrolidine-dione core and hydrophobic interactions with trimethoxyphenyl .
- MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Q. What experimental strategies improve solubility for in vivo studies?
Solubility challenges due to the hydrophobic trimethoxyphenyl group are addressed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
